Butylphthalide

cerebral ischemia neuroprotection stroke therapy

Butylphthalide (3-n-butylphthalide, NBP), CAS 6066-49-5, is a phthalide-class small molecule with molecular formula C12H14O2 and molecular weight 190.24 g/mol. First isolated from celery seeds, it has been developed into a clinical-stage neuroprotective agent approved in China for acute ischemic stroke treatment.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 6066-49-5
Cat. No. B1668128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylphthalide
CAS6066-49-5
SynonymsButylphthalide;  3-n-Butylphthalide;  N-butylphthalide;  NBP;  DL-3-n-butylphthalide;  rac-3-n-butylphthalide.
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCCC1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3
InChIKeyHJXMNVQARNZTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
SolubilitySlightly soluble in water;  soluble in oil
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butylphthalide (CAS 6066-49-5): Procurement-Grade Specifications and Scientific Selection Parameters for Research and Industrial Applications


Butylphthalide (3-n-butylphthalide, NBP), CAS 6066-49-5, is a phthalide-class small molecule with molecular formula C12H14O2 and molecular weight 190.24 g/mol [1]. First isolated from celery seeds, it has been developed into a clinical-stage neuroprotective agent approved in China for acute ischemic stroke treatment [2]. The compound exhibits a LogP of 2.80, indicating moderate lipophilicity, and is nearly insoluble in water but soluble in alcohols and oils . Its regulatory status is geographically bifurcated: approved and commercially available in China since 2005, while remaining investigational in the United States and Europe [3].

Butylphthalide (CAS 6066-49-5): Why In-Class Phthalide Analogs Cannot Be Interchanged in Cerebral Ischemia Research and Development


Substitution of butylphthalide with other phthalide analogs (e.g., butylidenephthalide, ligustilide) in cerebral ischemia applications is scientifically unsupported due to divergent structure-activity relationships and distinct pharmacological profiles. Comparative studies demonstrate that the C-3 alkyl substitution and Δ3 double bond configuration critically modulate bioactivity [1]. While butylphthalide has undergone extensive clinical validation including randomized controlled trials demonstrating a 39% reduction in recurrent ischemic stroke (RR: 0.61, 95% CI: 0.40–0.93, P=0.022) and is approved as a therapeutic agent [2], closely related analogs lack equivalent human efficacy data and regulatory approvals for cerebrovascular indications. Furthermore, butylphthalide exhibits multi-target neuroprotective mechanisms including mitochondrial protection, microcirculation reconstruction, and anti-inflammatory activity that are not uniformly preserved across phthalide congeners [3].

Butylphthalide (CAS 6066-49-5) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Neuroprotective Efficacy: Butylphthalide vs. Edaravone Dexborneol in Ischemic Stroke Models

In a direct head-to-head comparative study using a rat middle cerebral artery occlusion (MCAO) model, butylphthalide (NBP) demonstrated superior neuroprotective efficacy compared to edaravone dexborneol (Eda-Dex) [1]. NBP was more potent than Eda-Dex in alleviating cerebral infarction, reducing oxidative stress, and improving cerebral blood flow (CBF) [1]. Both agents significantly decreased neurological deficit scores and reduced cerebral infarct area; however, the magnitude of effect favored NBP across multiple outcome measures [1].

cerebral ischemia neuroprotection stroke therapy

Clinical Stroke Recurrence Reduction: Butylphthalide vs. Standard Therapy Alone

In a 12-month prospective cohort study of 1,109 patients with non-cardioembolic ischemic stroke, the addition of butylphthalide (NBP) to standard therapy significantly reduced the incidence of recurrent ischemic stroke compared to standard therapy alone [1]. The NBP group (n=538) demonstrated a 39% reduction in recurrent ischemic stroke (RR: 0.61, 95% CI: 0.40–0.93, P=0.022) and a 39.6% reduction in total stroke events (RR: 0.60, 95% CI: 0.40–0.91, P=0.016) [1]. Protective effects were more pronounced in males (RR: 0.52) and in patients under 70 years (P<0.05) [1].

secondary stroke prevention cerebrovascular disease clinical outcomes

Physicochemical Profile: Butylphthalide LogP and Solubility Differentiation

Butylphthalide possesses a defined LogP value of 2.80, indicating moderate lipophilicity that governs its formulation and absorption characteristics . The compound is almost insoluble in water but soluble in alcohols and oils . This physicochemical profile necessitates specialized formulation strategies—the clinically approved presentation exists as both soft gelatin capsules (oil-based formulation) and sodium chloride injection [1]. Predicted human oral bioavailability is approximately 58.57% based on admetSAR 2.0 computational modeling [2].

drug formulation lipophilicity oral bioavailability

Regulatory Status Differentiation: Butylphthalide vs. In-Class Analogs

Butylphthalide (dl-3-n-butylphthalide, NBP) received approval from the China National Medical Products Administration (NMPA) in 2002 for acute ischemic stroke treatment, with commercial launch of soft capsules in 2005 and sodium chloride injection in 2010 [1]. In 2024, additional API manufacturers (e.g., Shiyao Group, Jilin Qijian) received NMPA registration for butylphthalide active pharmaceutical ingredient production [2]. The compound received FDA Orphan Drug Designation in 2018 for amyotrophic lateral sclerosis (ALS) [3]. In contrast, structurally related phthalides such as ligustilide and butylidenephthalide lack any regulatory approval for human therapeutic use in any major jurisdiction, representing a fundamental differentiation in translational readiness.

drug approval regulatory compliance clinical translation

Target Engagement: Butylphthalide TREK1 Channel Inhibition

Butylphthalide demonstrates measurable affinity for the TREK1 potassium channel (KCNK2), a mechanosensitive two-pore domain potassium channel implicated in neuroprotection and pain signaling [1]. The (3S)-enantiomer of butylphthalide inhibits rat TREK1 channels expressed in CHO cells with an IC50 of 60 nM, measured as reversible current depression [1]. This target engagement profile is distinct from other phthalide analogs and may contribute to the compound's neuroprotective mechanisms.

ion channel modulation neuroprotection potassium channel

Butylphthalide (CAS 6066-49-5): Optimized Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Cerebral Ischemia Model Studies Requiring Superior Neuroprotective Efficacy

Researchers conducting rodent middle cerebral artery occlusion (MCAO) studies who require a neuroprotective reference compound should prioritize butylphthalide over edaravone dexborneol based on direct comparative evidence demonstrating greater potency in reducing cerebral infarct area, alleviating oxidative stress, and improving cerebral blood flow [1]. This application scenario is particularly relevant for studies aiming to establish benchmark neuroprotective efficacy or evaluate combination therapies against a validated positive control.

Secondary Stroke Prevention Clinical Trials Requiring Validated Long-Term Outcome Data

For clinical researchers designing secondary stroke prevention trials, butylphthalide offers a unique evidence base among neuroprotective agents with documented 39% reduction in recurrent ischemic stroke over 12 months (RR: 0.61, 95% CI: 0.40–0.93, P=0.022) when added to standard therapy [1]. This evidence supports its use as an active comparator or investigational agent in trials with recurrence endpoints, particularly in patient populations under 70 years or in male cohorts where effect sizes are amplified.

Formulation Development Requiring Defined Lipophilic Compound with Established Oral Bioavailability Parameters

Butylphthalide's LogP of 2.80, oil solubility, and predicted oral bioavailability of 58.57% make it suitable for formulation studies exploring lipid-based delivery systems, self-emulsifying drug delivery systems (SEDDS), or cyclodextrin inclusion complexes [1]. The compound's established GMP manufacturing pathways and multiple registered API suppliers [2] further support industrial formulation development requiring scalable, quality-controlled starting material.

Regulatory-Compliant Clinical Development Programs in China and Asia-Pacific Regions

For pharmaceutical development programs targeting the Chinese and Asia-Pacific markets, butylphthalide offers a clear regulatory pathway with established NMPA approval since 2002 and multiple approved formulations (soft capsules, injection) [1]. The 2023 patent expiration and subsequent API registrations by multiple manufacturers in 2024 [2] enable cost-effective procurement of GMP-grade material for clinical trial supply and commercial development, a differentiation from unapproved phthalide analogs requiring de novo regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylphthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.